molecular formula C20H21ClN4O3S B4061481 N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethylbenzamide

N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethylbenzamide

Cat. No. B4061481
M. Wt: 432.9 g/mol
InChI Key: VYKXZGMNVJPMTJ-UHFFFAOYSA-N
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Description

N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethylbenzamide, commonly known as NPC-1161B, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPC-1161B is a piperazine derivative that belongs to the class of carbonothioylbenzamides.

Scientific Research Applications

Modification and Biological Effects

  • Modification of Anticestodal Drugs : A study on the modification of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, an active substance in Niclosamide, aimed at improving its biological effect. The reaction with higher amines and 1-(2-aminoethyl)-piperazine formed water-soluble ammonium salts without altering pharmacophoric groups essential for antihelminthic effect. This suggests potential applications in enhancing drug solubility and efficacy against helminthic infections (Galkina et al., 2014).

Radiolabeled Compounds for PET Studies

  • Radiolabeled Antagonists for Neurotransmitter Studies : Research involving [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), a radiolabeled antagonist, highlights its use in studying serotonergic neurotransmission with positron emission tomography (PET). This work exemplifies the utility of structurally related compounds in neuroscience research, particularly in mapping neurotransmitter receptors and understanding their role in various neurological conditions (Plenevaux et al., 2000).

Structural and Affinity Studies

  • Dopamine Receptor Ligands : A study on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Modifications to the benzamide derivative PB12, a dopamine D(4) receptor ligand, led to compounds with significant affinity for the D(3) receptor. These findings may inform the development of compounds targeting specific dopamine receptors for neurological research and potential therapeutic applications (Leopoldo et al., 2002).

properties

IUPAC Name

N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-2-14-3-5-15(6-4-14)19(26)22-20(29)24-11-9-23(10-12-24)17-8-7-16(21)13-18(17)25(27)28/h3-8,13H,2,9-12H2,1H3,(H,22,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKXZGMNVJPMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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